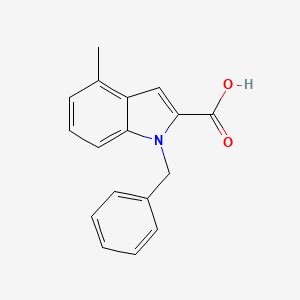

1-Benzyl-6-fluoro-1H-indole-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

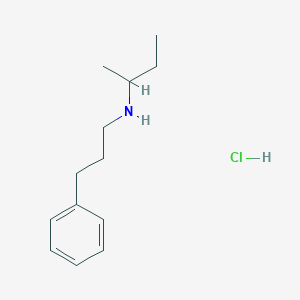

“1-Benzyl-6-fluoro-1H-indole-2-carboxylic acid” is a chemical compound that belongs to the class of organic compounds known as indoles . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to a benzene ring . Indole is a significant heterocyclic system in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology .

Synthesis Analysis

The synthesis of indole derivatives has been a subject of interest due to their wide range of chemical and biological properties . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid, operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Molecular Structure Analysis

The molecular formula of “this compound” is C16H12FNO2 . The molecular weight of this compound is 269.27 .Chemical Reactions Analysis

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .Wirkmechanismus

Target of Action

The primary target of 1-Benzyl-6-fluoro-1H-indole-2-carboxylic acid is the HIV-1 integrase , a key enzyme in the life cycle of the HIV-1 virus . Indole derivatives, including this compound, have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives .

Mode of Action

This compound inhibits the strand transfer of the HIV-1 integrase . The indole nucleus of the compound is observed to chelate with two Mg^2+ ions within the active site of the integrase . This interaction impairs the ability of the virus to integrate its genetic material into the host cell’s DNA, effectively inhibiting viral replication .

Biochemical Pathways

It is known that indole derivatives can affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

The lipophilicity and water solubility of indole derivatives can influence their bioavailability .

Result of Action

The primary result of the action of this compound is the inhibition of HIV-1 integrase, leading to a decrease in viral replication . This can potentially lead to a decrease in the viral load in HIV-infected individuals.

Vorteile Und Einschränkungen Für Laborexperimente

1-Benzyl-6-fluoro-1H-indole-2-carboxylic acid has several advantages for use in laboratory experiments. It is a relatively simple compound to synthesize and can be easily stored and handled. In addition, it is highly soluble in polar solvents such as methanol, ethanol, and DMSO. However, this compound also has some limitations. It is not very stable and can decompose over time. In addition, its effects are relatively short-lived and it can be rapidly metabolized by the body.

Zukünftige Richtungen

1-Benzyl-6-fluoro-1H-indole-2-carboxylic acid has potential applications in the treatment of a variety of medical conditions, including depression, anxiety, and inflammation. Further research is needed to better understand its mechanism of action and to develop more effective and longer-lasting formulations of the compound. Additionally, research is needed to investigate the potential synergistic effects of combining this compound with other compounds. Finally, research is needed to explore the potential applications of this compound in the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease.

Synthesemethoden

1-Benzyl-6-fluoro-1H-indole-2-carboxylic acid can be synthesized by a four-step process. The first step involves the reaction of 6-fluoroindole with ethyl chloroformate in the presence of a base such as potassium carbonate in an aqueous solution. This reaction yields 6-fluoro-1-ethylindole-2-carboxylic acid. The second step involves the conversion of 6-fluoro-1-ethylindole-2-carboxylic acid to this compound (this compound) by reacting it with benzyl bromide in the presence of a base such as sodium hydroxide. The third step involves the conversion of this compound to its carboxylic acid form by reacting it with hydrochloric acid. The fourth and final step involves the conversion of the carboxylic acid form of this compound to its free acid form by reacting it with sodium hydroxide.

Wissenschaftliche Forschungsanwendungen

1-Benzyl-6-fluoro-1H-indole-2-carboxylic acid has been used in various research studies involving cancer, neuroscience, and biochemistry. In cancer research, this compound has been used to study the mechanism of action of certain anticancer drugs. In neuroscience research, this compound has been used to study the effects of certain drugs on the nervous system. In biochemistry research, this compound has been used to study the biochemical and physiological effects of certain drugs.

Eigenschaften

IUPAC Name |

1-benzyl-6-fluoroindole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FNO2/c17-13-7-6-12-8-15(16(19)20)18(14(12)9-13)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBAKKTIUUULFQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=CC3=C2C=C(C=C3)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Butan-2-yl)[(2E)-2-(phenylmethylidene)heptyl]amine hydrochloride](/img/structure/B6344257.png)

![4-{[(Butan-2-yl)amino]methyl}-2-ethoxyphenol hydrochloride](/img/structure/B6344268.png)

![2-{[(Butan-2-yl)amino]methyl}-6-ethoxyphenol hydrochloride](/img/structure/B6344275.png)

![4-{[(Butan-2-yl)amino]methyl}-2,6-dimethoxyphenol hydrochloride](/img/structure/B6344283.png)

![2-Bromo-4-{[(butan-2-yl)amino]methyl}-6-methoxyphenol hydrochloride](/img/structure/B6344290.png)

amine hydrochloride](/img/structure/B6344296.png)

![3-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6344298.png)

![4-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6344303.png)

![(2-Methylpropyl)({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride](/img/structure/B6344315.png)